REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:25]=[CH:24][C:5]2[C:6]([CH2:9]CC3CCN(CC4C=CC=CC=4)CC3)=[N:7][O:8][C:4]=2[CH:3]=1.[CH2:26]([O:29][CH2:30][CH2:31]Br)[CH2:27]Br.C(N(C(C)C)CC)(C)C>C1(C)C=CC=CC=1.CCOC(C)=O>[CH3:9][C:6]1[C:5]2[CH:24]=[CH:25][C:2]([N:1]3[CH2:31][CH2:30][O:29][CH2:26][CH2:27]3)=[CH:3][C:4]=2[O:8][N:7]=1
|
Name
|
6-amino-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole
|
Quantity
|
0.23 g
|
Type
|
reactant
|
Smiles
|
NC1=CC2=C(C(=NO2)CCC2CCN(CC2)CC2=CC=CC=C2)C=C1
|
Name
|
|
Quantity
|
0.397 g
|
Type
|
reactant
|
Smiles
|
C(CBr)OCCBr
|
Name
|
|
Quantity
|
0.648 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
6-amino-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole
|
Quantity
|
0.05 g
|
Type
|
reactant
|
Smiles
|
NC1=CC2=C(C(=NO2)CCC2CCN(CC2)CC2=CC=CC=C2)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Two additional separate reactions
|
Type
|
CUSTOM
|
Details
|
purified by silica gel flash chromatography (1% MeOH/CH2Cl2)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NOC2=C1C=CC(=C2)N2CCOCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.499 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 147.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |